(Z)-5-oxohex-2-enedioic acid
CAS No.:
Cat. No.: VC1820611
Molecular Formula: C6H6O5
Molecular Weight: 158.11 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H6O5 |
|---|---|
| Molecular Weight | 158.11 g/mol |
| IUPAC Name | (Z)-5-oxohex-2-enedioic acid |
| Standard InChI | InChI=1S/C6H6O5/c7-4(6(10)11)2-1-3-5(8)9/h1,3H,2H2,(H,8,9)(H,10,11)/b3-1- |
| Standard InChI Key | OOEDHTCVMHDXRH-IWQZZHSRSA-N |
| Isomeric SMILES | C(/C=C\C(=O)O)C(=O)C(=O)O |
| SMILES | C(C=CC(=O)O)C(=O)C(=O)O |
| Canonical SMILES | C(C=CC(=O)O)C(=O)C(=O)O |
Introduction
Chemical Structure and Properties
Molecular Composition and Structure
(Z)-5-oxohex-2-enedioic acid is an organic compound with the molecular formula C6H6O5 and a molecular weight of 158.11 g/mol . Structurally, it is a derivative of (Z)-2-hexenedioic acid in which the hydrogens at position 5 are substituted by an oxo group . The compound features a Z (cis) configuration at the carbon-carbon double bond between positions 2 and 3, which distinguishes it from its E (trans) isomer. This specific geometric arrangement contributes significantly to its physical properties and reactivity patterns.
The structural arrangement includes two carboxylic acid groups (at C-1 and C-6) and a ketone functionality (at C-5), creating a molecule with multiple reactive centers. The presence of both acidic and electrophilic sites within the same molecule makes it particularly valuable for synthetic applications requiring multifunctionality.
Physical and Chemical Characteristics
The physical state of (Z)-5-oxohex-2-enedioic acid at standard conditions is typically a solid, with distinct physicochemical properties arising from its unique functional group arrangement. The compound exhibits characteristic behaviors of carboxylic acids, including acidity and the ability to form hydrogen bonds, while also demonstrating reactivity patterns associated with α,β-unsaturated carbonyl systems.
As a dicarboxylic acid, it possesses two ionizable protons, resulting in stepwise dissociation with distinct pKa values. These acid-base properties make it relevant for applications requiring pH-dependent behavior or selective deprotonation. The compound's solubility profile follows patterns typical of medium-sized carboxylic acids, with moderate solubility in water and enhanced solubility in polar organic solvents.
Spectroscopic Identification
The identification and characterization of (Z)-5-oxohex-2-enedioic acid can be accomplished through various spectroscopic techniques. Key spectral features include:
| Spectroscopic Method | Characteristic Features |
|---|---|
| IR Spectroscopy | Strong absorption bands at ~1700-1720 cm⁻¹ (C=O stretching of carboxylic acids), ~1680-1690 cm⁻¹ (C=O stretching of ketone), ~1640-1650 cm⁻¹ (C=C stretching), and broad band at ~3000-3500 cm⁻¹ (O-H stretching) |
| ¹H NMR | Signals for olefinic protons (δ ~5.5-6.5 ppm), methylene protons adjacent to carbonyl (δ ~2.5-3.5 ppm), and carboxylic acid protons (δ ~10-13 ppm) |
| ¹³C NMR | Signals for carboxylic carbons (δ ~170-180 ppm), ketone carbonyl (δ ~190-200 ppm), and olefinic carbons (δ ~120-140 ppm) |
| Mass Spectrometry | Molecular ion peak at m/z 158, with fragmentation patterns reflecting loss of carboxyl groups (M-COOH) |
The compound can be uniquely identified using its InChI string (InChI=1S/C6H6O5/c7-4(6(10)11)2-1-3-5(8)9/h1,3H,2H2,(H,8,9)(H,10,11)/b3-1-) and InChIKey (OOEDHTCVMHDXRH-IWQZZHSRSA-N) .
Nomenclature and Identifiers
Systematic Naming
The IUPAC name of the compound is (Z)-5-oxohex-2-enedioic acid, which systematically describes its structure . The name can be broken down into the following components:
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(Z): Indicates the cis configuration of substituents across the double bond
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5-oxo: Denotes a ketone group at the 5-position
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hex: Indicates a six-carbon chain
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2-ene: Specifies a double bond at the 2-position
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dioic acid: Signifies carboxylic acid groups at both ends of the chain
Synonyms and Alternative Names
The compound is known by several synonyms in scientific literature and databases:
These alternative names may be encountered in different research contexts or databases, reflecting the varied nomenclature practices across scientific disciplines.
Database Identifiers
(Z)-5-oxohex-2-enedioic acid is cataloged in numerous chemical databases with specific identifiers, facilitating cross-reference and information retrieval:
| Database | Identifier |
|---|---|
| PubChem CID | 5280595 |
| ChEBI ID | CHEBI:32808 |
| KEGG ID | C03453 |
| Lipid Maps ID | LMFA01170133 |
| Metabolomics Workbench ID | 72156 |
| Wikidata | Q27104228 |
These identifiers provide access to additional information about the compound across various specialized databases, enhancing the ability to locate relevant research and properties.
Synthesis and Production Methods
Laboratory Synthesis
The synthesis of (Z)-5-oxohex-2-enedioic acid can be achieved through several routes, although the literature specifically focusing on this compound is somewhat limited. Potential synthetic approaches may include:
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Oxidation of appropriate precursors containing the required carbon skeleton
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Selective functionalization of 2-hexenedioic acid derivatives
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Condensation reactions followed by oxidation to introduce the oxo functionality
The specific Z-configuration of the double bond requires stereoselective synthetic methods or separation of geometric isomers if non-selective approaches are used.
Industrial Production
On an industrial scale, the production of (Z)-5-oxohex-2-enedioic acid employs optimized versions of laboratory methods, with considerations for cost-effectiveness, scalability, and environmental impact. The compound is utilized as a building block in the synthesis of various industrial and pharmaceutical compounds. Industrial production methods typically focus on:
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Maximizing yield and purity
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Minimizing waste generation
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Ensuring consistent stereochemical control
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Developing efficient purification processes
The optimization of reaction conditions, including temperature, solvent selection, and catalyst systems, is critical for large-scale production efficiency.
Chemical Reactivity
Characteristic Reactions
(Z)-5-oxohex-2-enedioic acid exhibits reactivity patterns characteristic of its functional groups:
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Carboxylic acid reactions: Esterification, amidation, reduction, and salt formation
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Ketone reactions: Nucleophilic addition, reduction, and condensation reactions
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α,β-unsaturated system reactions: Michael addition, Diels-Alder cycloaddition
The presence of multiple functional groups within the molecule can lead to selective reactivity challenges and opportunities, requiring careful control of reaction conditions to achieve desired transformations.
Acid-Base Properties
As a dicarboxylic acid, (Z)-5-oxohex-2-enedioic acid has two ionizable protons with distinct acidity constants. The compound is a conjugate acid of (Z)-5-oxohex-2-enedioate . The dissociation behavior follows typical patterns for dicarboxylic acids, with the first dissociation generally occurring more readily than the second due to electronic effects.
The acid-base properties of this compound influence its behavior in biological systems, its solubility under different pH conditions, and its ability to form salts with various counter ions.
Applications and Uses
Research Applications
(Z)-5-oxohex-2-enedioic acid serves as an important research tool in several areas:
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As a model compound for studying the reactivity of α,β-unsaturated carbonyl systems
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In investigations of stereoselective synthetic methodologies
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For exploring structure-activity relationships in various biological systems
The compound's distinctive structure makes it valuable for probing mechanistic aspects of organic reactions and for developing new synthetic transformations.
Industrial and Pharmaceutical Applications
In industrial settings, (Z)-5-oxohex-2-enedioic acid functions as a versatile building block for the synthesis of more complex molecules. Its applications include:
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Serving as a precursor in the preparation of specialty chemicals
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Contributing to the synthesis of pharmaceutical intermediates
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Enhancing the stability and bioavailability of pharmaceutical compounds
The compound's multifunctional nature allows it to participate in diverse chemical transformations, making it valuable for creating molecules with specific structural features required for various applications.
Biological Significance
Metabolic Pathways
(Z)-5-oxohex-2-enedioic acid may participate in various metabolic processes, particularly those involving carboxylic acid metabolism. The compound's presence in biological systems suggests potential roles in:
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Energy metabolism pathways
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Biosynthetic processes for more complex biomolecules
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Detoxification mechanisms
Its identification in metabolomics databases indicates relevance to biochemical research and potential biological activities that warrant further investigation.
Current Research and Future Directions
Recent Studies
Current research involving (Z)-5-oxohex-2-enedioic acid appears to focus on:
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Its applications as a synthetic intermediate in the preparation of various compounds
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Exploration of its potential role in enhancing pharmaceutical properties
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Investigation of its participation in specific biochemical pathways
Future Research Opportunities
Potential areas for future research include:
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Development of more efficient synthetic routes to (Z)-5-oxohex-2-enedioic acid
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Exploration of its biological activities and potential therapeutic applications
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Investigation of its role in metabolic processes and cellular signaling
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Application in the development of novel materials with specific properties
Further studies could provide more comprehensive understanding of this compound's role in both synthetic chemistry and biological systems.
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